4-Chloro-2,5-diethyl-6-methylpyrimidine

Description

Overview of Pyrimidine (B1678525) Derivatives in Chemical Research

The field of heterocyclic chemistry is vast and critical to the development of new materials and therapeutics, with pyrimidine derivatives holding a place of particular prominence. Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at the 1 and 3 positions. This fundamental structure is a key building block in nature, most notably forming the basis for the nucleobases uracil, thymine, and cytosine, which are essential components of nucleic acids (DNA and RNA). acs.org

Beyond their biological roles, the pyrimidine scaffold is a subject of intense chemical research due to the diverse biological activities exhibited by its derivatives. These compounds have been investigated for a wide array of pharmacological applications, including as anti-inflammatory, antimicrobial, antiviral, antitumor, and antihypertensive agents. acs.orgbldpharm.com The versatility of the pyrimidine ring allows for extensive functionalization at its various positions, enabling chemists to fine-tune the molecule's properties to achieve desired biological effects or to create novel chemical entities. rsc.org This adaptability has made pyrimidine and its derivatives a cornerstone in medicinal chemistry and drug discovery. bldpharm.com

Importance of Halogenated Pyrimidines as Versatile Synthetic Scaffolds

Among the many classes of pyrimidine derivatives, halogenated pyrimidines are of special importance to synthetic organic chemistry. The introduction of a halogen atom (such as chlorine, bromine, or iodine) onto the pyrimidine ring dramatically alters its electronic properties and reactivity. The electron-withdrawing nature of halogens makes the carbon atoms of the pyrimidine ring more electrophilic, or "electron-poor." acs.org

This increased electrophilicity makes halogenated pyrimidines excellent substrates for nucleophilic aromatic substitution (SNAr) reactions. In these reactions, the halogen atom acts as a good leaving group, allowing for its displacement by a wide variety of nucleophiles. This provides a powerful and reliable method for introducing new functional groups onto the pyrimidine core, including amino, alkoxy, and thioether moieties.

Furthermore, halogenated pyrimidines are key precursors in transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Negishi couplings. acs.orgthieme.de These reactions enable the formation of new carbon-carbon bonds, allowing for the attachment of aryl, alkyl, or other organic fragments to the pyrimidine ring. The reactivity of the halogen in these couplings is well-established, with the general trend being I > Br > Cl. The utility of chloropyrimidines is particularly notable as they are often more commercially available and cost-effective, making them desirable starting materials for large-scale synthesis. acs.org This synthetic flexibility makes halogenated pyrimidines indispensable building blocks for constructing complex molecules with potential applications in pharmaceuticals, agrochemicals, and materials science. rsc.orgnih.gov

Structural Context of 4-Chloro-2,5-diethyl-6-methylpyrimidine within Pyrimidine Chemistry

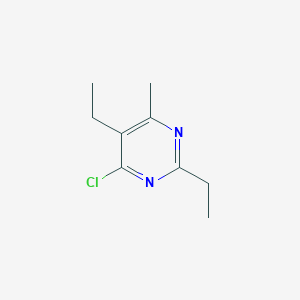

This compound is a specific derivative belonging to the broad family of halogenated pyrimidines. Its structure is defined by a central pyrimidine ring with four substituents:

A chloro group at the 4-position.

An ethyl group at the 2-position.

An ethyl group at the 5-position.

A methyl group at the 6-position.

The key feature of this molecule is the chlorine atom at the C4 position. In the pyrimidine ring, the carbon atoms at positions 2, 4, and 6 are inherently electron-deficient due to the influence of the two ring nitrogen atoms. The presence of the chlorine atom at C4 further enhances the electrophilic character of this position, making it the most probable site for nucleophilic attack. The alkyl groups (two ethyl and one methyl) are electron-donating and increase the electron density of the ring, though the activating effect of the chlorine atom for substitution reactions typically dominates. The substitution pattern—particularly the presence of groups at positions 4, 5, and 6—influences the reactivity and steric hindrance around the reaction center.

Research Scope and Objectives for this compound

The primary research interest in a compound such as this compound lies in its potential as a chemical intermediate. The scope of this article is to provide a focused examination of this specific compound based on established principles of pyrimidine chemistry and data from structurally analogous molecules. The objectives are:

To outline the probable synthetic pathways to access this molecule.

To describe its key chemical properties and expected reactivity based on its functional groups.

To collate available or predicted physicochemical and spectroscopic data.

To explore its potential applications as a building block in the synthesis of more complex chemical structures.

This article will adhere strictly to the chemical and synthetic aspects of the compound, drawing on foundational knowledge of halogenated pyrimidine chemistry to provide a thorough scientific overview.

Chemical Profile and Synthetic Data

While detailed experimental studies specifically targeting this compound are not widely available in peer-reviewed literature, its properties and synthesis can be inferred from established chemical principles and patent literature concerning similar structures. google.comgoogle.comchemicalbook.com

Physicochemical Properties

The properties of this compound are determined by its molecular structure. The following table summarizes key identifiers and predicted properties.

| Property | Value |

| Molecular Formula | C9H13ClN2 |

| Molecular Weight | 184.67 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not available |

| Predicted Boiling Point | ~250-280 °C |

| Predicted Density | ~1.1 g/cm³ |

| Predicted Solubility | Soluble in organic solvents like dichloromethane, chloroform, ethyl acetate. |

Note: Properties are estimated based on the structure and data for similar compounds, such as 4-Chloro-5-ethyl-6-methylpyrimidine (CAS 67434-67-7) and other alkyl-substituted chloropyrimidines. bldpharm.comchemicalbook.comnih.gov

Synthetic Approaches

The synthesis of polysubstituted pyrimidines typically involves the condensation of a three-carbon unit with an N-C-N unit (e.g., an amidine). For this compound, a plausible synthesis would start with the construction of the corresponding pyrimidin-4-ol (or pyrimidone) precursor, followed by a chlorination step.

A general pathway would be:

Cyclocondensation: Reaction of a β-dicarbonyl compound or a related equivalent with propionamidine (the N-C-N source for the 2-ethyl group). The three-carbon component would need to be appropriately substituted to yield the 5-ethyl and 6-methyl pattern on the resulting pyrimidine ring.

Chlorination: The resulting 2,5-diethyl-6-methylpyrimidin-4-ol is then treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) or triphosgene (B27547) to convert the hydroxyl group at the 4-position into a chloro group. google.comchemicalbook.comgoogle.com This is a standard and widely used method for the synthesis of 4-chloropyrimidines.

Reactivity and Synthetic Utility

The primary site of reactivity on this compound is the C4 carbon, owing to the chloro substituent.

Nucleophilic Aromatic Substitution (SNAr): The chloro group can be readily displaced by a variety of nucleophiles. This makes the compound a valuable starting material for creating a library of 4-substituted pyrimidines. Common nucleophiles include amines, alcohols (alkoxides), and thiols (thiolates), which would yield 4-amino, 4-alkoxy, and 4-thioether pyrimidine derivatives, respectively. mdpi.comacs.org The rate and success of these reactions depend on the nucleophile's strength and the reaction conditions.

Cross-Coupling Reactions: The C-Cl bond can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling with boronic acids or the Stille coupling with organostannanes. acs.org This allows for the formation of a C-C bond at the 4-position, introducing aryl or vinyl groups, thus significantly increasing molecular complexity.

Spectroscopic Data

Specific spectroscopic data for this compound is not published. However, the expected signals in 1H NMR, 13C NMR, and IR spectroscopy can be predicted based on its structure and data from analogous compounds. researchgate.netnanobioletters.comnih.gov

| Spectroscopy | Predicted Signals |

| 1H NMR | - Signals for two distinct ethyl groups (-CH₂- and -CH₃). The quartet for the CH₂ group at C2 would likely be downfield compared to the one at C5. - A singlet for the methyl group (-CH₃) at C6. - A singlet for the C-H proton on the pyrimidine ring. |

| 13C NMR | - Resonances for the 9 distinct carbon atoms. - The carbon atom bonded to chlorine (C4) would appear at a characteristic downfield shift (~160-165 ppm). - Other aromatic carbons (C2, C5, C6) would appear in the aromatic region. - Signals for the aliphatic carbons of the ethyl and methyl groups. |

| IR Spectroscopy | - C=N and C=C stretching vibrations characteristic of the pyrimidine ring (~1500-1600 cm⁻¹). - C-H stretching from the alkyl groups (~2850-3000 cm⁻¹). - C-Cl stretching vibration (~600-800 cm⁻¹). |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H13ClN2 |

|---|---|

Molecular Weight |

184.66 g/mol |

IUPAC Name |

4-chloro-2,5-diethyl-6-methylpyrimidine |

InChI |

InChI=1S/C9H13ClN2/c1-4-7-6(3)11-8(5-2)12-9(7)10/h4-5H2,1-3H3 |

InChI Key |

KHMDZSZOPNJSLX-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(N=C(N=C1Cl)CC)C |

Origin of Product |

United States |

Synthetic Methodologies for 4 Chloro 2,5 Diethyl 6 Methylpyrimidine and Analogues

De Novo Synthesis of Pyrimidine (B1678525) Core with Substituents

The most common approach to synthesizing highly substituted pyrimidines like the target compound is to build the heterocyclic ring from acyclic precursors that already contain the required alkyl groups. This ensures the correct placement of the substituents from the outset.

The principal and most widely adopted method for pyrimidine synthesis is the cyclocondensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with a molecule containing an N-C-N fragment, such as an amidine, urea, or guanidine. wikipedia.org For the synthesis of the 2,5-diethyl-6-methylpyrimidine core, this involves the reaction between an appropriately substituted β-dicarbonyl compound and propionamidine (the amidine corresponding to the 2-ethyl group).

The key steps in this process are:

Selection of Precursors: The reaction requires a β-dicarbonyl compound that will provide the C4, C5, and C6 atoms along with their substituents. In this case, the precursor would be a derivative of 3-ethylheptane-2,4-dione. The N-C-N fragment is supplied by propionamidine hydrochloride.

Condensation: The amidine reacts with the dicarbonyl compound, typically under basic conditions, leading to the formation of two new C-N bonds and subsequent dehydration to yield the aromatic pyrimidine ring. nih.gov This reaction generally produces a 4-hydroxypyrimidine (B43898) (which exists in tautomeric equilibrium with the pyrimidin-4-one form). researchgate.net

The general scheme for this type of reaction is well-established in pyrimidine chemistry. wikipedia.org

Table 1: Examples of Cyclocondensation for Pyrimidine Synthesis

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Reference(s) |

|---|---|---|---|---|

| β-Keto esters | Amidines | Ultrasound irradiation | Highly substituted 4-pyrimidinols | organic-chemistry.org |

| Ketones, Aldehydes, or Esters | Amidines | TEMPO, Iron(II)-complex | Various pyrimidine derivatives | organic-chemistry.org |

| Ethyl acetoacetate | Thiourea | Base | 2-Thio-6-methyluracil | wikipedia.org |

Annulation reactions, which involve the formation of a ring onto an existing molecular fragment, provide another powerful route to substituted pyrimidines. These methods often involve multi-component reactions where several molecules combine in a single step. organic-chemistry.orgmdpi.com

Common annulation strategies include:

[3+3] Annulation: This approach involves the reaction of a 1,3-dielectrophile with a 1,3-dinucleophile. For instance, a Lewis-acid-promoted [3+3] annulation between 3-ethoxycyclobutanones (acting as 1,3-dicarbonyl surrogates) and amidines can produce diverse substituted pyrimidines. mdpi.com Another example is the copper-catalyzed [3+3] annulation of amidines with saturated ketones. organic-chemistry.org

[4+2] Annulation: This cycloaddition strategy can involve the reaction of an α,β-unsaturated ketoxime with an activated nitrile, catalyzed by copper, to yield 2,4,6-trisubstituted pyrimidines. organic-chemistry.org

Multi-component Reactions: An iridium-catalyzed multi-component synthesis allows for the reaction of amidines with up to three different alcohols to form pyrimidines through a sequence of condensation and dehydrogenation steps. organic-chemistry.orgmdpi.com This offers a highly flexible method for introducing various substituents.

Strategies for Chlorination at Position 4 of the Pyrimidine Ring

The 4-chloro substituent is typically introduced in the final stages of the synthesis. Because the C4 position of the pyrimidine ring is electron-deficient, direct electrophilic chlorination is difficult. wikipedia.orgbhu.ac.in Therefore, the most common and effective strategy is the conversion of a precursor, almost always a 4-hydroxypyrimidine (pyrimidin-4-one), into the corresponding 4-chloropyrimidine.

The conversion of a hydroxyl or keto group at the C4 position to a chlorine atom is a standard transformation in heterocyclic chemistry. This dehydroxy-chlorination reaction is crucial for creating a reactive site for subsequent nucleophilic substitution reactions.

Using Phosphorus Oxychloride (POCl₃): This is the most frequently used reagent for this transformation. bhu.ac.inchemicalbook.com The 4-hydroxypyrimidine precursor (e.g., 2,5-diethyl-6-methylpyrimidin-4-ol) is heated with phosphorus oxychloride, often in excess, which acts as both the chlorinating agent and the solvent. researchgate.net The reaction can be accelerated by the addition of a tertiary amine base, such as N,N-dimethylaniline or pyridine (B92270). nih.govdeepdyve.com The base helps to facilitate the formation of a reactive phosphoro-ester intermediate, which is then displaced by a chloride ion. A solvent-free procedure involving heating the substrate with equimolar POCl₃ and pyridine in a sealed reactor has been shown to be effective for large-scale preparations. nih.gov

Using Triphosgene (B27547): Triphosgene ((Cl₃CO)₂CO) serves as a solid, safer alternative to phosgene (B1210022) for chlorination reactions. In a patented method, 4,6-dihydroxy-2-methylpyrimidine (B75791) is heated to reflux with triphosgene in the presence of N,N-diethylaniline and dichloroethane to yield 4,6-dichloro-2-methylpyrimidine (B42779) with high yield. google.com This method could be adapted for the synthesis of the target compound from its corresponding 4-hydroxy precursor.

Table 2: Conditions for Chlorination of Hydroxypyrimidines

| Hydroxypyrimidine Substrate | Chlorinating Agent | Additive/Solvent | Conditions | Yield | Reference(s) |

|---|---|---|---|---|---|

| 5-Iodo-2,6-dimethylpyrimidin-4-ol | POCl₃ | None (POCl₃ as solvent) | 110 °C, 2 h | 78% | chemicalbook.com |

| 2,4-Dihydroxy-6-methylpyrimidine | POCl₃ | Pyridine | 160 °C, 2 h (sealed reactor) | 85% | nih.gov |

| 4,6-Dihydroxy-2-methylpyrimidine | Triphosgene | N,N-Diethylaniline, Dichloroethane | Reflux, 6 h | 90% | google.com |

While not the primary route for introducing a chlorine at the C4 position, direct regioselective halogenation methods are an area of active research for functionalizing heterocyclic cores.

The pyrimidine ring's electron distribution makes it generally unreactive toward electrophilic substitution. slideshare.net The C5 position is the least electron-deficient and thus the most favorable site for electrophilic attack, such as nitration or halogenation, should the ring be sufficiently activated. wikipedia.orggrowingscience.com The C2, C4, and C6 positions are highly electron-deficient and are instead targets for nucleophilic attack. wikipedia.orgbhu.ac.in

Modern methods have been developed for the regioselective C-H halogenation of various nitrogen-containing heterocycles, often using directing groups to guide the halogen to a specific position. rsc.org For example, an efficient method for the C3 halogenation of pyrazolo[1,5-a]pyrimidines uses potassium halide salts with a hypervalent iodine(III) reagent under mild, aqueous conditions. nih.gov While these advanced methods showcase the potential for precise C-H functionalization, the conversion of a 4-hydroxypyrimidine remains the most practical and established route for synthesizing 4-chloropyrimidines.

Introduction of Alkyl Substituents (Ethyl, Methyl) at Positions 2, 5, and 6

An alternative synthetic strategy involves forming the pyrimidine ring first and then introducing the alkyl substituents. This approach can be more complex due to the challenges of controlling regioselectivity on the π-deficient pyrimidine ring.

Positions 2, 4, and 6: These positions are susceptible to nucleophilic substitution. Therefore, one could start with a polychlorinated pyrimidine and sequentially replace the chlorine atoms with alkyl groups using organometallic reagents. For example, a 2,4-dichloropyrimidine (B19661) could be reacted with an organozinc or Grignard reagent in the presence of a palladium catalyst (e.g., Suzuki or Negishi coupling) to introduce an ethyl group at one of these positions. The different reactivities of the chloro-substituents can sometimes allow for selective substitution. mdpi.com

Given the efficiency and high regioselectivity of cyclocondensation reactions, the de novo synthesis approach (Section 2.1) is overwhelmingly favored for producing specifically substituted pyrimidines like 4-Chloro-2,5-diethyl-6-methylpyrimidine.

Sequential Functionalization Strategies

The synthesis of this compound necessitates a sequential approach to introduce the various substituents onto the pyrimidine ring. The general strategy involves the initial construction of a substituted pyrimidine core, followed by the modification of functional groups.

The most logical sequence for the synthesis of the target molecule is as follows:

Formation of the Pyrimidine Ring : The first step is the construction of the 2,5-diethyl-6-methylpyrimidin-4-ol core. This is typically achieved through the condensation of an appropriate β-dicarbonyl compound with an amidine. In this case, the reaction would be between a derivative of diethyl ethylmalonate and acetamidine (B91507). ontosight.aiprepchem.com The reaction of diethyl ethylmalonate with a strong base, such as sodium ethoxide, generates a nucleophilic enolate which can then be acylated to introduce the acetyl group, followed by condensation with acetamidine hydrochloride.

Chlorination of the Hydroxypyrimidine : The second key step is the conversion of the hydroxyl group at the 4-position to a chloro group. This is a common transformation in pyrimidine chemistry and is typically accomplished using a chlorinating agent such as phosphorus oxychloride (POCl₃). researchgate.netmdpi.com This reaction transforms the relatively unreactive hydroxypyrimidine into a more reactive chloropyrimidine, which can be a versatile intermediate for further functionalization through nucleophilic substitution reactions.

This stepwise approach allows for the controlled introduction of the desired substituents at specific positions on the pyrimidine ring, leading to the final target compound, this compound.

Optimization of Reaction Conditions and Yield for this compound Synthesis

Solvent Effects and Catalysis

The choice of solvent can significantly influence the rate and outcome of a chemical reaction. In the context of synthesizing this compound, the chlorination of the hydroxypyrimidine precursor is a critical step where solvent and catalysis play a pivotal role.

Solvent Effects:

Traditionally, the chlorination of hydroxypyrimidines using phosphorus oxychloride (POCl₃) is often carried out using an excess of POCl₃ which also acts as the solvent. However, this approach can lead to environmental concerns and difficult work-ups. More modern and sustainable methods advocate for solvent-free conditions or the use of high-boiling inert solvents. mdpi.com Aprotic solvents such as butyronitrile, nitrobenzene, and benzonitrile (B105546) have been found to be suitable for the chlorination of dihydroxypyrimidines with phosgene, and similar principles can be applied to POCl₃ chlorinations. google.com The polarity of the solvent can affect the solubility of the starting materials and intermediates, as well as stabilize transition states, thereby influencing the reaction rate. For instance, in the amination of chloropyrimidines, more polar solvents have been shown to increase the reaction rate. acs.org

Catalysis:

The chlorination of hydroxypyrimidines with POCl₃ can be accelerated by the addition of a catalytic amount of a tertiary amine, such as N,N-dimethylaniline or pyridine. researchgate.netmdpi.com These bases can act as nucleophilic catalysts, forming a more reactive intermediate with POCl₃, which then facilitates the chlorination of the hydroxyl group. The use of quaternary ammonium (B1175870) or phosphonium (B103445) salts as catalysts has also been reported for the chlorination of hydroxypyrimidines with phosgene, suggesting their potential applicability in POCl₃-mediated reactions as well. google.com

The table below summarizes the effect of different solvents and catalysts on the chlorination of hydroxypyrimidines, providing a basis for optimizing the synthesis of this compound.

| Solvent System | Catalyst | Typical Observations |

| Excess POCl₃ (as solvent) | None or Tertiary Amine | Traditional method, often high yielding but with difficult workup. |

| Solvent-free | Pyridine | Environmentally friendly, high-yielding for many substrates. mdpi.com |

| High-boiling aprotic solvents (e.g., benzonitrile) | Quaternary Ammonium Salts | Can improve reaction rates and facilitate workup. google.com |

| Dichloromethane | None | Used for product extraction and purification. |

| Water | Hydrochloric Acid | Can promote amination of chloropyrimidines, but may lead to hydrolysis. acs.org |

Temperature and Pressure Considerations

Temperature and pressure are critical parameters that must be carefully controlled to ensure efficient and safe synthesis.

Temperature:

The chlorination of hydroxypyrimidines with POCl₃ is typically carried out at elevated temperatures, often at the reflux temperature of the reaction mixture. researchgate.net Heating is necessary to overcome the activation energy of the reaction and drive it to completion in a reasonable timeframe. For solvent-free chlorinations in a sealed reactor, temperatures in the range of 140-160 °C for a few hours are often employed. mdpi.com The optimal temperature will depend on the specific substrate and the presence of any catalysts. It is crucial to control the temperature to avoid unwanted side reactions or decomposition of the starting materials or product.

Pressure:

Most pyrimidine synthesis and functionalization reactions are carried out at atmospheric pressure. However, for reactions involving volatile reagents or for solvent-free reactions conducted at temperatures above the boiling point of the reactants, a sealed reactor may be used. mdpi.com This allows the reaction to be carried out at a higher temperature than would be possible at atmospheric pressure, which can significantly increase the reaction rate. When using a sealed reactor, it is essential to monitor the internal pressure to ensure it remains within safe limits. For the synthesis of 4,6-dichloropyrimidine (B16783) from 4,6-dihydroxypyrimidine (B14393) and phosgene, the reaction is conducted in a sealed vessel, and the pressure is monitored. google.com

The following table provides a general overview of the temperature and pressure considerations for the synthesis of chloropyrimidines.

| Parameter | Typical Range | Considerations |

| Temperature | 80 - 180 °C | Higher temperatures generally increase reaction rates but can also lead to side reactions. The specific temperature depends on the solvent and catalyst used. |

| Pressure | Atmospheric or Elevated (in sealed reactor) | Elevated pressure in a sealed reactor allows for higher reaction temperatures and can be beneficial for solvent-free reactions. mdpi.com |

By carefully optimizing these reaction conditions, it is possible to achieve a high yield of this compound with good purity, while also considering safety and environmental factors.

Chemical Reactivity and Transformation Studies of 4 Chloro 2,5 Diethyl 6 Methylpyrimidine

Nucleophilic Aromatic Substitution (S_NAr) at the Chloro Position

The pyrimidine (B1678525) ring is inherently π-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic facilitates nucleophilic aromatic substitution (S_NAr), particularly at the C2, C4, and C6 positions. wikipedia.orgscialert.net The chlorine atom at the C4 position of 4-Chloro-2,5-diethyl-6-methylpyrimidine serves as a competent leaving group, enabling the introduction of a wide array of nucleophiles. The S_NAr reaction at the C4 position is generally favored over the C2 position in 2,4-dichloropyrimidines, a preference that can be explained by the greater stability of the Meisenheimer intermediate formed upon nucleophilic attack at C4. stackexchange.com

The displacement of the C4-chloro group by nitrogen-centered nucleophiles is a robust and widely utilized transformation for the synthesis of various amino-pyrimidines. This reaction class is fundamental in medicinal chemistry for accessing scaffolds with diverse biological activities. researchgate.net The reaction of this compound with primary and secondary amines, anilines, and other nitrogen heterocycles typically proceeds under thermal conditions or with base catalysis to yield the corresponding 4-amino-2,5-diethyl-6-methylpyrimidine derivatives. The use of a base, or an excess of the amine nucleophile, is often required to neutralize the hydrochloric acid generated during the reaction. nih.govnih.gov

Below is a representative table of S_NAr reactions with nitrogen nucleophiles, based on established pyrimidine chemistry.

| Nucleophile | Reagents and Conditions | Product |

| Ammonia | NH₃, Ethanol, sealed tube, 150°C | 2,5-Diethyl-6-methylpyrimidin-4-amine |

| Benzylamine | K₂CO₃, DMF, 100°C | N-Benzyl-2,5-diethyl-6-methylpyrimidin-4-amine |

| Morpholine | Triethylamine, Isopropanol, reflux | 4-(2,5-Diethyl-6-methylpyrimidin-4-yl)morpholine |

| Aniline | HCl (cat.), Water, 90°C | N-(2,5-Diethyl-6-methylpyrimidin-4-yl)aniline |

This table presents plausible reaction outcomes for this compound based on known reactivity patterns of similar 4-chloropyrimidines.

Oxygen- and sulfur-centered nucleophiles readily displace the C4-chloro substituent to afford the corresponding ethers and thioethers. Reactions with alkoxides, such as sodium methoxide (B1231860) or ethoxide, are typically carried out in the corresponding alcohol as a solvent to produce 4-alkoxy-2,5-diethyl-6-methylpyrimidines. Similarly, phenoxides can be employed to generate aryloxy-pyrimidine derivatives.

Thiolates are potent nucleophiles and react efficiently with 4-chloropyrimidines. The resulting 4-(alkylthio)- or 4-(arylthio)pyrimidines are valuable intermediates themselves, for instance, in metal-catalyzed cross-coupling reactions where the thioether group can act as a leaving group.

| Nucleophile | Reagents and Conditions | Product |

| Sodium Methoxide | Methanol, reflux | 4-Methoxy-2,5-diethyl-6-methylpyrimidine |

| Sodium Ethanethiolate | Ethanol, reflux | 4-(Ethylthio)-2,5-diethyl-6-methylpyrimidine |

| Sodium Phenoxide | DMF, 80°C | 2,5-Diethyl-4-phenoxy-6-methylpyrimidine |

| Thietan-3-ol | NaH, DMF, rt | 2,5-Diethyl-6-methyl-4-(thietan-3-yloxy)pyrimidine |

This table illustrates expected products from reactions with O- and S-nucleophiles. The reaction with Thietan-3-ol is based on analogous transformations reported for similar pyrimidine systems. nih.gov

The rate and feasibility of S_NAr reactions are significantly modulated by both electronic and steric factors. In this compound, the substituents play a critical role.

Steric Effects: The alkyl groups adjacent to the reaction center at C4 can exert significant steric hindrance. The C5-ethyl and C6-methyl groups flank the C4 position and can impede the approach of the incoming nucleophile. libretexts.org This steric hindrance is particularly pronounced with bulky nucleophiles. libretexts.orgnih.gov For a successful S_NAr reaction, the nucleophile must approach the electrophilic carbon in a specific trajectory to form the tetrahedral Meisenheimer intermediate. The presence of the C5-ethyl and C6-methyl groups restricts the available space for this approach, potentially slowing the reaction rate compared to less substituted chloropyrimidines. rsc.orgchemistrysteps.com This effect can sometimes be leveraged to achieve selectivity in molecules with multiple reactive sites.

Cross-Coupling Reactions of this compound

Palladium-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Chloro-heterocycles like this compound are excellent substrates for these transformations, allowing for the introduction of aryl, vinyl, and alkynyl moieties.

Suzuki-Miyaura Coupling: This reaction couples the chloropyrimidine with an organoboron reagent (typically a boronic acid or ester) and is widely used to form C-C bonds. researchgate.netmdpi.commdpi.com The reaction requires a palladium catalyst, a base, and a suitable ligand. It is a highly versatile method for synthesizing 4-aryl- or 4-vinyl-2,5-diethyl-6-methylpyrimidines.

Heck Reaction: The Heck reaction involves the coupling of the chloropyrimidine with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgwikipedia.org This reaction results in the formation of a new C-C bond at the alkene position, yielding a substituted alkene derivative of the pyrimidine. The reaction typically exhibits a high degree of stereoselectivity. organic-chemistry.orgyoutube.com

Sonogashira Coupling: This reaction creates a C-C bond between the chloropyrimidine and a terminal alkyne. organic-chemistry.orgwikipedia.org It is co-catalyzed by palladium and copper complexes and requires a base, often an amine that can also serve as the solvent. organic-chemistry.org The Sonogashira coupling is a highly efficient method for synthesizing 4-alkynyl-2,5-diethyl-6-methylpyrimidines.

The following table summarizes typical conditions for these cross-coupling reactions.

| Reaction Name | Coupling Partner | Catalyst System | Base | Solvent | Product Type |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 4-Phenyl-2,5-diethyl-6-methylpyrimidine |

| Heck | Styrene | Pd(OAc)₂, P(o-tol)₃ | Et₃N | DMF | 4-(2-Phenylethenyl)-2,5-diethyl-6-methylpyrimidine |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | Et₃N | THF | 4-(2-Phenylethynyl)-2,5-diethyl-6-methylpyrimidine |

This table provides illustrative examples of common palladium-catalyzed cross-coupling reactions applied to this compound.

Direct C-H functionalization has emerged as a powerful strategy for molecular synthesis, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates. rsc.org For the pyrimidine core, C-H arylation can be achieved, although it often requires specific directing groups or particular electronic properties of the substrate. rsc.orgmdpi.com

In the context of this compound, direct C-H functionalization of the pyrimidine ring itself is challenging due to the presence of the highly reactive C-Cl bond, which would likely react first under typical cross-coupling conditions. However, after the conversion of the chloro group via an S_NAr or cross-coupling reaction, the resulting pyrimidine derivative could be a substrate for subsequent C-H functionalization. For instance, if the chlorine is replaced by a directing group, C-H activation at a specific position could be facilitated. rsc.org Research on fused pyrimidine systems has shown that palladium-catalyzed direct arylation can be a viable strategy, suggesting potential applicability to related monocyclic pyrimidines under carefully optimized conditions. mdpi.com

Electrophilic and Radical Reactions

The chemical behavior of this compound is largely dominated by nucleophilic substitution reactions, a characteristic trait of many chloropyrimidines. Electrophilic and radical reactions on the pyrimidine ring are considerably less common and generally require harsh reaction conditions. The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency deactivates the ring towards electrophilic attack.

While specific studies on the electrophilic and radical reactions of this compound are not extensively documented, general principles of pyrimidine chemistry suggest that such reactions would be challenging. Electrophilic substitution, if it were to occur, would likely proceed under forcing conditions and the directing effects of the substituents would play a crucial role. The chlorine atom, being a deactivating group, and the electron-donating alkyl groups (diethyl and methyl) would influence the regioselectivity of such reactions. However, the propensity for the chlorine atom to be displaced by nucleophiles often overrides other potential reaction pathways.

Similarly, radical reactions involving pyrimidine scaffolds are not as prevalent as nucleophilic substitutions. The stability of the pyrimidine ring makes it less susceptible to radical attack unless specific activating groups are present or under specific photochemical or high-temperature conditions.

Ring Transformations and Rearrangement Pathways

The pyrimidine ring, despite its aromatic stability, can undergo a variety of ring transformation and rearrangement reactions, leading to the formation of other heterocyclic systems. These transformations are often initiated by nucleophilic attack and proceed through ring-opening and subsequent ring-closure steps.

Pyrimidine to Pyridine (B92270) Conversions

The conversion of pyrimidines to pyridines is a notable ring transformation that involves a "two-atom swap" of a C-N fragment to a C-C fragment. chinesechemsoc.orgchinesechemsoc.org This skeletal editing provides a powerful tool for the diversification of heterocyclic compounds. One common mechanism for this transformation is the Dimroth rearrangement pathway. chinesechemsoc.orgchinesechemsoc.org

The process can be initiated by the activation of the pyrimidine ring, for example, with trifluoromethanesulfonic anhydride (B1165640) (Tf₂O), followed by nucleophilic attack at the C6 position. chinesechemsoc.orgchinesechemsoc.org This leads to a ring-opening, bond rotation, and subsequent ring-closure cascade to yield the pyridine derivative. chinesechemsoc.orgchinesechemsoc.org The reaction conditions for such transformations are often mild, and the scope of substrates can be quite broad. chinesechemsoc.orgchinesechemsoc.org

Another approach for pyrimidine-to-pyridine conversion involves a deconstruction-reconstruction strategy. This method may use nucleophiles like acetyltrimethylsilane (B79254) or reactions with hydrazones or methyl ketones to achieve the transformation.

Two main types of nucleophile-induced pyrimidine-to-pyridine rearrangements have been distinguished: those where the nitrogen atom in the resulting pyridine originates from the pyrimidine ring, and those where the nitrogen is derived from a nitrogen-containing reagent. wur.nlresearchgate.net Hetero Diels-Alder reactions also present a viable pathway for these ring transformations. wur.nlresearchgate.net

The following table summarizes key aspects of pyrimidine to pyridine conversion methods:

| Method | Key Reagents/Conditions | Mechanism Highlights | Reference |

| Two-Atom Swap Skeletal Editing | Tf₂O activation, Nucleophile | Dimroth Rearrangement | chinesechemsoc.orgchinesechemsoc.org |

| Deconstruction-Reconstruction | Acetyltrimethylsilane, Hydrazones, Methyl Ketones | Intermediate vinamidinium salts | |

| Nucleophile-Induced Rearrangement | Nitrogen-containing or nitrogen-free nucleophiles | Ring-opening and closure | wur.nlresearchgate.net |

| Hetero Diels-Alder Reaction | Dienophile | Cycloaddition | wur.nlresearchgate.net |

Formation of Other Heterocyclic Systems from Pyrimidine Scaffolds

The pyrimidine nucleus serves as a versatile precursor for the synthesis of a variety of other heterocyclic systems, particularly fused heterocycles. These syntheses often take advantage of the reactivity of substituents on the pyrimidine ring.

For instance, pyrimidine-4-carbaldehydes can be utilized as key intermediates to generate a range of functional groups and to construct fused ring systems. thieme-connect.com The formyl group can be transformed into alkynyl, cyano, or oxazol-5-yl substituents, which can then undergo further cyclization reactions. thieme-connect.com One notable example is the synthesis of furo[3,2-d]pyrimidines. thieme-connect.com

Multicomponent reactions (MCRs) are also a powerful strategy for the synthesis of complex heterocyclic structures from pyrimidine precursors. nih.gov These reactions allow for the construction of fused pyrimidine systems in a single step from readily available starting materials. Additionally, pyrimidine derivatives can be used in cycloaddition reactions to form other heterocyclic rings. For example, pyrimidines can react with amidines in cycloaddition reactions to yield other nitrogen-containing heterocycles.

The following table provides examples of heterocyclic systems synthesized from pyrimidine precursors:

| Starting Pyrimidine Derivative | Reagents/Conditions | Resulting Heterocyclic System | Reference |

| Pyrimidine-4-carbaldehydes | Various | Furo[3,2-d]pyrimidines, Oxazoles | thieme-connect.com |

| Substituted Pyrimidines | Multicomponent Reaction Conditions | Fused Pyrimidine Systems | nih.gov |

| Pyrimidines | Amidines | Other Nitrogen-containing Heterocycles | |

| 4-Methyl-5-acetyl pyrimidines | Salicylic aldehyde, Acid catalyst | 5-methyl-11,12-dihydro-5H-5,11-epoxybenzo thieme-connect.commdpi.comoxocino[4,3-d]pyrimidine derivatives | thieme-connect.com |

These examples highlight the utility of the pyrimidine scaffold as a building block in the synthesis of a diverse array of heterocyclic compounds with potential applications in medicinal and materials chemistry.

Spectroscopic and Structural Data for this compound Currently Unavailable

Following a comprehensive search of scientific literature and chemical databases, no specific experimental or theoretical spectroscopic data could be located for the compound This compound . Consequently, it is not possible to provide a detailed analysis and generate the specific data tables for the advanced spectroscopic and structural elucidation of this molecule as requested.

The required sections on High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry, Vibrational Spectroscopy (Infrared and Raman), and Ultraviolet-Visible (UV-Vis) Spectroscopy rely on the availability of published research findings. Searches for ¹H and ¹³C NMR chemical shifts, 2D NMR correlations (COSY, HMQC, HMBC), mass fragmentation patterns, infrared and Raman vibrational frequencies, and UV-Vis electronic transition data for this specific compound did not yield any results.

While data exists for structurally related pyrimidine derivatives, the user's strict instruction to focus solely on this compound prevents the inclusion of information from these other compounds, as their spectroscopic properties would differ. The creation of a scientifically accurate and authoritative article with detailed, interactive data tables is contingent on the existence of such data in the public domain.

Therefore, the generation of the requested article cannot be completed at this time.

Advanced Spectroscopic and Structural Elucidation of 4 Chloro 2,5 Diethyl 6 Methylpyrimidine

X-ray Crystallography for Solid-State Structural Determination

There are no publicly available X-ray crystallography studies for 4-Chloro-2,5-diethyl-6-methylpyrimidine in the searched scientific databases. This technique is fundamental for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Such an analysis would provide critical information on bond lengths, bond angles, and intermolecular interactions, offering insights into the compound's physical and chemical properties. Without experimental crystallographic data, a definitive depiction of its solid-state architecture remains undetermined.

Vacuum Ultraviolet (VUV) Spectroscopy for Electronic Excitation and Ionization Processes

Information regarding the Vacuum Ultraviolet (VUV) spectroscopy of this compound is not found in the available scientific literature. VUV spectroscopy is a powerful tool for investigating high-energy electronic transitions and ionization processes in molecules. By probing the interaction of a compound with high-energy photons, this method can elucidate the nature of its excited electronic states. The absence of such data for this compound means that its electronic structure and behavior upon high-energy irradiation are currently not characterized.

Theoretical and Computational Investigations of 4 Chloro 2,5 Diethyl 6 Methylpyrimidine

Quantum Chemical Calculations (DFT and Ab Initio Methods)

Quantum chemical calculations are fundamental to modern chemistry, enabling the investigation of electronic structure and molecular properties. plu.mx For pyrimidine (B1678525) derivatives, DFT methods, particularly using hybrid functionals like B3LYP, have proven to be highly effective in providing a balance between computational cost and accuracy for predicting geometries, electronic properties, and spectroscopic data. jchemrev.comjchemrev.com Ab initio methods, while often more computationally intensive, can offer even higher accuracy for specific properties. researchgate.net

The first step in any computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For 4-Chloro-2,5-diethyl-6-methylpyrimidine, the presence of two ethyl groups at positions 2 and 5 introduces conformational flexibility. The rotation around the C-C single bonds of these ethyl groups can lead to various rotational isomers (conformers).

Computational methods systematically explore these conformations to identify the global minimum energy structure, which represents the most populated conformation of the molecule in the gas phase. The planarity of the pyrimidine ring and the orientation of the alkyl and chloro substituents are determined with high precision. Theoretical calculations on similar substituted pyrimidines have confirmed the reliability of DFT methods in predicting bond lengths and angles that are in excellent agreement with experimental data from X-ray crystallography. jchemrev.comnih.gov

Table 1: Illustrative Optimized Geometrical Parameters for a Substituted Pyrimidine Ring (DFT/B3LYP) This table provides representative data based on typical pyrimidine structures to illustrate the output of a geometry optimization calculation. Actual values for this compound would require a specific calculation.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| N1-C2 | 1.34 | C6-N1-C2 | 115.5 |

| C2-N3 | 1.33 | N1-C2-N3 | 128.0 |

| N3-C4 | 1.35 | C2-N3-C4 | 115.0 |

| C4-C5 | 1.41 | N3-C4-C5 | 123.5 |

| C5-C6 | 1.38 | C4-C5-C6 | 117.0 |

| C6-N1 | 1.34 | C5-C6-N1 | 121.0 |

| C4-Cl | 1.74 | N3-C4-Cl | 116.0 |

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. irjweb.comirjweb.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO : Represents the ability to donate an electron. A higher HOMO energy level indicates a better electron donor.

LUMO : Represents the ability to accept an electron. A lower LUMO energy level indicates a better electron acceptor. irjweb.com

For pyrimidine derivatives, the HOMO is typically localized over the electron-rich pyrimidine ring, while the LUMO's distribution is influenced by the electron-withdrawing or -donating nature of its substituents. epstem.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability. A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and polarizable. irjweb.comresearchgate.net This analysis helps predict how this compound will interact with other reagents.

Table 2: Illustrative Frontier Molecular Orbital Energies and Reactivity Indices This table presents typical values for a heterocyclic molecule to demonstrate the concepts. Specific calculations are needed for this compound.

| Parameter | Value (eV) | Description |

| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.5 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 5.0 | ELUMO - EHOMO; indicates chemical stability |

To quantify the reactivity predicted by FMO analysis, a set of global and local reactivity descriptors can be calculated using the energies of the frontier orbitals. epstem.net

Global Descriptors:

Chemical Hardness (η): Measures resistance to change in electron distribution. It is approximated as η ≈ (ELUMO - EHOMO) / 2. Harder molecules have a larger energy gap. researchgate.net

Chemical Potential (μ): Related to the escaping tendency of electrons. It is approximated as μ ≈ (EHOMO + ELUMO) / 2.

Electrophilicity Index (ω): Measures the ability of a molecule to accept electrons. It is defined as ω = μ² / (2η).

These global descriptors provide a general overview of the molecule's reactivity. epstem.netresearchgate.net

Local Descriptors: For predicting the specific sites of reaction on the molecule, local descriptors are used. The Fukui function , f(r), is a particularly powerful tool derived from DFT. wikipedia.orgscm.com It identifies which atoms in a molecule are most susceptible to a specific type of attack:

f+(r): Predicts sites for nucleophilic attack (where an electron is added).

f-(r): Predicts sites for electrophilic attack (where an electron is removed). nih.gov

For this compound, Fukui function analysis would likely indicate that the carbon atom attached to the chlorine (C4) is a primary site for nucleophilic attack, a common reaction pathway for chloropyrimidines. wuxiapptec.comresearchgate.net

Table 3: Illustrative Global and Local Reactivity Descriptors This table provides a conceptual layout of reactivity descriptors. Actual values require specific DFT calculations.

| Descriptor | Value (Illustrative) | Interpretation |

| Global Descriptors | ||

| Hardness (η) | 2.5 eV | High value suggests good stability |

| Electrophilicity (ω) | 3.2 eV | Moderate electrophilicity |

| Local Descriptors (Condensed Fukui Function, f+) | ||

| C4 Atom | 0.35 | Most likely site for nucleophilic attack |

| C2 Atom | 0.20 | Secondary site for nucleophilic attack |

| C6 Atom | 0.15 | Tertiary site for nucleophilic attack |

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is an indispensable tool for mapping out the detailed pathways of chemical reactions, providing insights that are often difficult or impossible to obtain experimentally. nih.gov

A chemical reaction proceeds from reactants to products via a high-energy intermediate state known as the transition state (TS). ucsb.edu The transition state is a first-order saddle point on the potential energy surface—a maximum along the reaction coordinate and a minimum in all other directions. ucsb.edu Identifying the geometry and energy of the TS is critical for understanding the reaction's kinetics, as the energy difference between the reactants and the transition state defines the activation energy barrier (Ea). ims.ac.jp

For reactions involving this compound, such as nucleophilic aromatic substitution (SNAr) at the C4 position, computational methods can be used to locate the corresponding transition state. wuxiapptec.com Algorithms like the Nudged Elastic Band (NEB) or Synchronous Transit-Guided Quasi-Newton (QST2) methods are employed to find the lowest energy path connecting reactants and products and to pinpoint the exact structure of the TS. ucsb.eduims.ac.jp By calculating the energies of the reactants, transition state, and products, a complete reaction energy profile can be constructed, revealing whether the reaction is kinetically feasible and thermodynamically favorable.

Reactions are typically carried out in a solvent, which can have a significant impact on reaction rates and mechanisms. Computational models can account for these effects. The most common approach is the use of implicit solvation models, such as the Polarizable Continuum Model (PCM). jchemrev.com In this model, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed within a cavity in this medium.

The PCM method allows for the calculation of geometries and energies in a simulated solvent environment, providing a more realistic reaction energy profile. nih.gov For reactions involving charged species or significant changes in dipole moment, such as the SNAr reaction of this compound, the inclusion of solvent effects is crucial. The solvent can stabilize charged intermediates and transition states, thereby lowering the activation energy and accelerating the reaction rate compared to the gas phase. In some cases, the solvent can even alter the preferred mechanistic pathway. jchemrev.comresearchgate.net

Aromaticity Analysis of the Pyrimidine Ring and Substituent Effects

The pyrimidine ring, a foundational structure in many biological molecules, is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. researchgate.netrsc.org Unlike its carbocyclic counterpart, benzene (B151609), the pyrimidine ring exhibits reduced aromaticity. This is due to the electron-withdrawing nature of the two nitrogen atoms, which causes an uneven distribution of π-electrons within the ring, leading to lower resonance energy compared to benzene. jchemrev.com The aromaticity of pyrimidine and its derivatives can be quantitatively assessed using several computational methods, including Aromatic Stabilization Energy (ASE), Nucleus-Independent Chemical Shift (NICS), and the Harmonic Oscillator Model of Aromaticity (HOMA). mdpi.com

The specific substituents on this compound are expected to have distinct electronic and steric effects:

Chloro Group (at C4): As an electron-withdrawing group, the chlorine atom reduces the electron density of the pyrimidine ring through its inductive effect. Halogen substitution can distort the ring's electronic symmetry and generally leads to a decrease in aromaticity. acs.org

Ethyl Groups (at C2 and C5): Alkyl groups like ethyl are weakly electron-donating. While electron-donating groups can sometimes enhance aromaticity in benzene rings, in pyrimidines, they can disrupt the already perturbed π-system, often resulting in a net decrease in aromatic stabilization. mdpi.comnih.gov

A summary of the expected substituent effects on the aromaticity of the pyrimidine ring is presented below. Aromaticity indices are used to quantify these effects; for instance, a more negative NICS value and a HOMA value closer to 1 indicate higher aromaticity.

| Substituent Group | Position | Electronic Effect | Expected Impact on Pyrimidine Aromaticity | Rationale |

|---|---|---|---|---|

| Chloro | 4 | Electron-withdrawing (Inductive) | Decrease | Increases π-electron localization and ring distortion. |

| Ethyl | 2 | Electron-donating (Inductive) | Decrease | Perturbs the π-electron system. mdpi.com |

| Ethyl | 5 | Electron-donating (Inductive) | Decrease | Perturbs the π-electron system. mdpi.com |

| Methyl | 6 | Electron-donating (Inductive) | Decrease | Perturbs the π-electron system. mdpi.com |

Molecular Dynamics Simulations (if applicable for dynamic behavior)

An MD simulation of this molecule would typically involve the following steps:

Force Field Parameterization: A suitable force field, which is a set of parameters describing the potential energy of the system, must be selected. For novel drug-like molecules such as this, the General Amber Force Field (GAFF) or CHARMM General Force Field (CGenFF) are commonly used. nih.gov Specific parameters for certain torsions or partial atomic charges might need to be derived using quantum mechanics calculations to ensure accuracy.

System Setup: The molecule would be placed in a simulation box, typically filled with a solvent like water, to mimic physiological or experimental conditions. Ions may be added to neutralize the system.

Simulation: The simulation is run for a specific duration (from nanoseconds to microseconds), during which the equations of motion are solved iteratively. This generates a trajectory that describes the position and velocity of every atom over time.

Analysis: The resulting trajectory is analyzed to extract information about the molecule's dynamic properties.

For this compound, MD simulations could elucidate several key aspects:

Conformational Dynamics: The rotation of the ethyl and methyl groups can be studied to identify preferred orientations and the energy barriers between them.

Solvent Interactions: The simulation can reveal how the molecule interacts with surrounding solvent molecules, including the formation of any specific hydrogen bonds or hydrophobic interactions.

Intermolecular Interactions: If simulated with other molecules (e.g., a biological receptor), MD can detail the binding mode and stability of the complex, which is crucial in drug design. nih.govmdpi.com

The table below outlines the typical workflow and potential insights from an MD simulation study of this compound.

| Simulation Step | Description | Potential Insights for this compound |

|---|---|---|

| Force Field Selection | Choosing a classical force field (e.g., GAFF, CGenFF) to model atomic interactions. | Provides a computationally efficient model of the molecule's potential energy surface. |

| Solvation | Placing the molecule in a periodic box of explicit solvent (e.g., TIP3P water). | Allows for the study of hydration effects and solvent accessibility of different parts of the molecule. |

| Production Run | Running the simulation for an extended time (ns to µs) to sample conformational space. | Generates a trajectory of the molecule's movement, revealing its flexibility and dynamic behavior. |

| Trajectory Analysis | Analyzing properties like RMSD, RMSF, radial distribution functions, and hydrogen bonds. | Quantifies conformational stability, identifies flexible regions (e.g., ethyl groups), and characterizes interactions with the environment. |

Quantitative Structure-Reactivity Relationships (QSRR) for Pyrimidine Derivatives

Quantitative Structure-Reactivity Relationships (QSRR) are computational models that aim to predict the reactivity of a chemical compound based on its molecular structure. This approach is an extension of the more common Quantitative Structure-Activity Relationship (QSAR) used in drug discovery. mdpi.comnih.gov For pyrimidine derivatives, QSRR studies can provide valuable insights into how different substituents influence their chemical reactivity in various reactions, such as nucleophilic substitution or electrophilic attack.

A QSRR model is built by establishing a mathematical relationship between a set of calculated molecular descriptors and an experimentally measured reactivity parameter (e.g., reaction rate constant, equilibrium constant).

The key components of a QSRR study for pyrimidine derivatives would include:

Dataset: A series of pyrimidine compounds with known reactivity data.

Molecular Descriptors: These are numerical values that encode different aspects of the molecular structure. They can be categorized as:

Electronic Descriptors: Partial charges, dipole moment, HOMO/LUMO energies (related to the ability to donate/accept electrons).

Steric Descriptors: Molecular volume, surface area, specific steric parameters (e.g., Taft's Es).

Topological Descriptors: Indices that describe the connectivity of atoms in the molecule.

Statistical Model: A mathematical equation, often derived using Multiple Linear Regression (MLR) or machine learning algorithms, that correlates the descriptors with reactivity.

For this compound, a QSRR model could predict its reactivity—for instance, in a nucleophilic aromatic substitution reaction at the C4 position (displacing the chloro group). The model would use descriptors that quantify the electronic effect of the ethyl and methyl groups and the steric hindrance they might impose.

The following hypothetical table illustrates how descriptors for a series of pyrimidine derivatives could be used in a QSRR model to predict a reaction rate constant (log k).

| Compound | LUMO Energy (eV) | Dipole Moment (Debye) | Steric Parameter (Es at C4) | Observed Reactivity (log k) |

|---|---|---|---|---|

| 4-Chloropyrimidine | -1.25 | 2.10 | 0.00 | -3.5 |

| 4-Chloro-2-methylpyrimidine | -1.20 | 2.35 | -0.25 | -3.8 |

| 4-Chloro-6-methylpyrimidine | -1.22 | 2.28 | -0.25 | -3.9 |

| This compound | -1.15 (Predicted) | 2.60 (Predicted) | -0.95 (Predicted) | -4.5 (Predicted by Model) |

Potential Chemical and Material Science Applications of 4 Chloro 2,5 Diethyl 6 Methylpyrimidine

Role as a Key Intermediate in Organic Synthesis

The presence of a chlorine atom on the electron-deficient pyrimidine (B1678525) ring makes 4-Chloro-2,5-diethyl-6-methylpyrimidine an excellent substrate for a variety of nucleophilic substitution reactions. This reactivity is the foundation of its potential as a key intermediate in the synthesis of more complex molecules. The chlorine atom can be displaced by a wide range of nucleophiles, including amines, alcohols, and thiols, to introduce diverse functional groups onto the pyrimidine core.

Furthermore, the chloro-substituent enables participation in various cross-coupling reactions, most notably the Suzuki-Miyaura coupling. mdpi.comnih.govacs.org This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds by coupling the chloropyrimidine with aryl or vinyl boronic acids. mdpi.comnih.govacs.org Such reactions are pivotal in constructing complex molecular architectures, including biaryl compounds that are prevalent in medicinal chemistry and materials science. nih.gov The regioselectivity of these reactions on polysubstituted pyrimidines is a subject of considerable study, with the outcome often influenced by the electronic and steric effects of the other substituents on the ring. mdpi.comwuxiapptec.com

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Reagents | Potential Product Class |

|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | Amines, Alcohols, Thiols | Substituted aminopyrimidines, alkoxypyrimidines, or thiopyrimidines |

| Suzuki-Miyaura Coupling | Aryl/vinyl boronic acids, Pd catalyst, Base | Aryl- or vinyl-substituted pyrimidines |

| Buchwald-Hartwig Amination | Amines, Pd catalyst, Base | N-aryl or N-alkyl substituted aminopyrimidines |

Precursor for Complex Heterocyclic Systems

Substituted pyrimidines are fundamental precursors for the synthesis of fused heterocyclic systems, which are of significant interest due to their diverse biological activities. nih.govnih.gov this compound could serve as a starting material for the construction of bicyclic and polycyclic systems such as purines, pteridines, and pyrimido[4,5-d]pyrimidines.

The general strategy involves the initial substitution of the chlorine atom with a nucleophile that contains a second reactive site. Subsequent intramolecular cyclization then leads to the formation of the fused ring system. For instance, reaction with a difunctional nucleophile like hydrazine (B178648) or a substituted aminothiazole could pave the way for the annulation of a new ring onto the pyrimidine core. The specific reaction conditions and the nature of the substituents would dictate the final heterocyclic scaffold produced. eurjchem.comjchr.org The synthesis of such fused systems is a cornerstone of drug discovery, with many approved drugs featuring a fused pyrimidine core. nih.gov

Building Block for Polymer and Material Chemistry

The functional handles on this compound suggest its potential utility as a monomer or a functional building block in polymer and materials chemistry. The reactive chlorine atom allows for its incorporation into polymer chains through nucleophilic substitution or cross-coupling polymerization reactions. For example, polycondensation with a di-nucleophile (e.g., a bisphenol or a diamine) could lead to the formation of polymers with pyrimidine units in the backbone.

The inclusion of the pyrimidine moiety into a polymer can impart specific properties such as thermal stability, altered electronic characteristics, and the ability to coordinate with metal ions. Pyrimidine derivatives are known to have applications in materials science, and polymers containing such heterocycles are explored for their potential in electronics, optics, and as functional materials. ontosight.ai The diethyl and methyl substituents on the pyrimidine ring would likely enhance the solubility of the resulting polymers in organic solvents, facilitating their processing.

Development of New Catalytic Systems or Ligands

The nitrogen atoms in the pyrimidine ring possess lone pairs of electrons that can coordinate to metal centers, making pyrimidine derivatives attractive candidates for use as ligands in coordination chemistry and catalysis. acs.orgresearchgate.net this compound could be modified to create novel ligands for a variety of metal-catalyzed reactions.

For example, the chlorine atom could be substituted with a group bearing another donor atom (e.g., a pyridine (B92270) or a phosphine) to create a bidentate or polydentate ligand. researchgate.net Such ligands can form stable complexes with transition metals like palladium, ruthenium, or copper, and the electronic properties of the resulting catalyst can be fine-tuned by the substituents on the pyrimidine ring. acs.orgacs.org Pyrimidine-based ligands have been successfully employed in various catalytic transformations, including cross-coupling reactions and hydrogenation. acs.org The specific arrangement of the diethyl and methyl groups on this potential ligand could also influence the steric environment around the metal center, thereby affecting the selectivity of the catalytic process.

Exploration of Chemical Probes and Tools in Research

Chemical probes are small molecules used to study biological systems by selectively modulating the function of a specific protein or pathway. stackexchange.com The pyrimidine scaffold is a common feature in many biologically active molecules, and this compound could serve as a starting point for the development of new chemical probes.

Through substitution of the chlorine atom, a variety of functionalities could be introduced, such as fluorescent tags, biotin (B1667282) labels for pull-down assays, or photoreactive groups for covalent labeling of target proteins. For instance, a fluorescent dye could be attached to the pyrimidine core to create a probe for fluorescence microscopy or high-throughput screening. ciac.jl.cnrsc.org The diethyl and methyl groups can be systematically varied to optimize the probe's potency, selectivity, and cell permeability. The development of such tailored chemical tools is crucial for elucidating complex biological processes and for the initial stages of drug discovery.

Future Research Directions and Outlook for 4 Chloro 2,5 Diethyl 6 Methylpyrimidine

Development of More Sustainable and Efficient Synthetic Routes

The synthesis of highly substituted pyrimidines is an area of active research, with a significant push towards more environmentally friendly and efficient methodologies. acs.orgbohrium.com Traditional synthetic routes often involve harsh reaction conditions, stoichiometric reagents, and the generation of significant waste. Future research on the synthesis of 4-Chloro-2,5-diethyl-6-methylpyrimidine will likely focus on addressing these limitations.

One promising approach is the use of multicomponent reactions (MCRs). researchgate.net These reactions, where three or more reactants combine in a single pot to form a product that contains the essential parts of all the starting materials, offer significant advantages in terms of atom economy and reduced workup steps. researchgate.net Iridium-catalyzed MCRs have been successfully employed for the synthesis of various substituted pyrimidines from alcohols and amidines, offering a sustainable alternative to traditional methods. organic-chemistry.org The development of similar catalytic systems for the one-pot synthesis of this compound from readily available precursors would represent a significant advancement.

Furthermore, the exploration of green catalysts and solvents is a key trend in sustainable chemistry. researchgate.net Research into the use of transition metal catalysts, such as those based on nickel or ruthenium, could lead to more efficient and selective syntheses. acs.org Additionally, the use of greener solvents, like magnetized deionized water, or even catalyst-free conditions, are being explored for the synthesis of pyrimidine (B1678525) derivatives and could be adapted for the production of the target compound. researchgate.net

| Synthetic Approach | Key Features | Potential Advantages for this compound Synthesis |

| Multicomponent Reactions (MCRs) | Three or more reactants in a single step. | Increased atom economy, reduced waste, simplified purification. |

| Catalytic Systems (e.g., Ir, Ni, Ru) | Use of transition metals to facilitate reactions. | Higher efficiency, improved selectivity, lower energy consumption. |

| Green Solvents/Catalyst-Free Conditions | Use of environmentally benign solvents or no catalyst. | Reduced environmental impact, lower cost, simplified reaction setup. |

Advanced Mechanistic Studies on Specific Transformations

A deeper understanding of the reaction mechanisms involved in the transformations of this compound is crucial for optimizing existing reactions and designing new ones. The chloro-substituent at the 4-position is a key functional handle, making the pyrimidine ring susceptible to nucleophilic aromatic substitution (SNAr) reactions. thieme.de

Future mechanistic studies will likely employ a combination of experimental and computational techniques to elucidate the finer details of these substitution reactions. For instance, density functional theory (DFT) calculations can provide valuable insights into the reaction pathways and transition state geometries, helping to explain the regioselectivity of nucleophilic attack. researchgate.net While nucleophilic attack on pyrimidines with two identical leaving groups typically occurs at the more reactive C-4 position, the electronic effects of the diethyl and methyl substituents on the ring of this compound could influence this reactivity. nih.govstackexchange.com

Understanding the interplay of electronic and steric effects will be paramount. The diethyl and methyl groups will exert electronic effects on the pyrimidine ring, which, in conjunction with the electron-withdrawing nature of the nitrogen atoms, will dictate the reactivity of the C-4 position towards various nucleophiles. Time-resolved spectroscopy and kinetic studies can provide experimental data to complement computational models, leading to a comprehensive picture of the reaction dynamics.

Exploration of Novel Chemical Applications Beyond Current Scope

The pyrimidine core is a privileged scaffold in medicinal chemistry and agrochemicals, found in a wide array of bioactive molecules. lifechemicals.commdpi.com Consequently, a significant future research direction for this compound will be the exploration of its potential in these areas. The presence of the reactive chloro group allows for the facile introduction of various functional groups, enabling the synthesis of diverse libraries of compounds for biological screening. researchgate.net

Potential applications could include the development of:

Kinase inhibitors: Substituted pyrimidines are known to be effective kinase inhibitors, which are crucial in cancer therapy. nih.gov The this compound scaffold could be functionalized to target specific kinases involved in cell signaling pathways.

Antimicrobial agents: The pyrimidine ring is a common feature in many antibacterial and antifungal drugs. ijpsr.com Novel derivatives of this compound could be synthesized and evaluated for their activity against a range of pathogens.

Agrochemicals: Pyrimidine derivatives are also utilized as herbicides and insecticides. lifechemicals.com The specific substitution pattern of this compound may confer unique properties that could be exploited in the development of new crop protection agents.

Beyond biological applications, the unique electronic properties of the substituted pyrimidine ring could be of interest in materials science, for example, in the design of organic light-emitting diodes (OLEDs) or other functional organic materials.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction

Key areas where AI and ML can be applied include:

Predictive Modeling: Machine learning models can be trained on large datasets of known pyrimidine derivatives to predict the biological activity, toxicity, and physicochemical properties of new virtual compounds. premierscience.com This allows for the in silico screening of large virtual libraries, prioritizing the most promising candidates for synthesis and experimental testing.

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. helixr.com By providing the model with the this compound scaffold as a starting point, it can generate novel derivatives with optimized characteristics for a specific biological target.

Reaction Prediction and Synthesis Planning: AI tools can also assist in the synthetic planning for novel derivatives. acm.org These tools can predict the outcomes of chemical reactions and suggest optimal synthetic routes, saving time and resources in the laboratory.

Q & A

Q. What are the methodological considerations for optimizing the synthesis of 4-Chloro-2,5-diethyl-6-methylpyrimidine to achieve high purity?

Answer:

- Key Steps :

- Reaction Conditions : Optimize temperature, solvent (e.g., dichloromethane or THF), and catalyst (e.g., palladium-based catalysts for halogenation).

- Purification : Use column chromatography or recrystallization to isolate the compound. Monitor purity via HPLC or GC-MS.

- Safety : Follow protocols for handling chlorinated intermediates (e.g., PPE, fume hoods) .

Q. Table 1: Synthesis Parameters and Outcomes

| Parameter | Condition A | Condition B | Condition C |

|---|---|---|---|

| Temperature (°C) | 80 | 100 | 120 |

| Solvent | DCM | THF | Ethanol |

| Catalyst | Pd/C | None | NiCl₂ |

| Yield (%) | 65 | 45 | 78 |

| Purity (HPLC, %) | 98.5 | 92.3 | 99.1 |

Q. How should researchers systematically characterize the physicochemical properties of this compound?

Answer:

- Techniques :

- Melting Point : Differential Scanning Calorimetry (DSC).

- Solubility : Test in polar (water, ethanol) and non-polar solvents (hexane).

- Spectroscopic Analysis : Use H/C NMR and FT-IR for structural confirmation.

- Reference Standards : Cross-validate data with NIST Chemistry WebBook entries for related pyrimidines .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Answer:

Q. Which analytical techniques are most effective for quantifying trace impurities in this compound?

Answer:

Q. How can researchers assess the stability of this compound under standard storage conditions?

Answer:

- Accelerated Stability Studies : Expose samples to elevated temperatures (40–60°C) and humidity (75% RH) for 4–8 weeks.

- Monitoring : Track degradation via UV-Vis spectroscopy and compare against controls. Report degradation products using LC-MS .

Advanced Research Questions

Q. What computational modeling approaches are suitable for predicting the reactivity of this compound in novel reactions?

Answer:

- Methods :

- DFT Calculations : Model electron density and frontier molecular orbitals to predict nucleophilic/electrophilic sites.

- MD Simulations : Study solvent effects and transition states.

- Validation : Compare with experimental kinetic data. Address discrepancies by adjusting basis sets or solvation models .

Q. Table 2: Computational Parameters for Reactivity Prediction

| Software | Method | Descriptors Analyzed | Correlation with Experiment (R²) |

|---|---|---|---|

| Gaussian 16 | DFT/B3LYP | HOMO/LUMO, Fukui Indices | 0.85 |

| GROMACS | MD (TIP3P) | Solvent Accessibility | 0.72 |

Q. How can conflicting data on reaction yields for this compound be resolved?

Answer:

Q. What experimental designs are appropriate for studying environmental interactions of this compound on indoor surfaces?

Answer:

- Adsorption Studies : Use quartz crystal microbalance (QCM) to measure surface adhesion under controlled humidity.

- Reactivity Tests : Expose compound-coated surfaces to ozone or NO to simulate indoor oxidation.

- Advanced Imaging : Employ ToF-SIMS or AFM to map nanoscale chemical changes .

Q. Table 3: Surface Interaction Data

| Surface Type | Adsorption Coefficient (ng/cm²) | Reactivity with O₃ (k, cm³/mol·s) |

|---|---|---|

| Glass | 12.3 ± 1.2 | 2.5 × 10⁻¹⁸ |

| PVC | 8.9 ± 0.8 | 5.7 × 10⁻¹⁸ |

Q. How can structure-activity relationship (SAR) studies be designed to explore biological targets of this compound?

Answer:

- Analog Synthesis : Modify substituents (e.g., replace Cl with F or ethyl with methyl groups).

- In Vitro Assays : Test analogs against enzyme targets (e.g., kinases) using fluorescence-based activity screens.

- Data Integration : Use PCA to cluster bioactivity profiles and identify critical structural features .

Q. What strategies mitigate challenges in multi-step syntheses involving this compound as an intermediate?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.